molecular formula C12H9F3N2O3S B15284499 6-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid

6-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid

Cat. No.: B15284499
M. Wt: 318.27 g/mol
InChI Key: SUPVWUBEQKBRJF-UHFFFAOYSA-N
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Description

6-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pyridinesulfonic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid typically involves the reaction of 3-(trifluoromethyl)aniline with a pyridinesulfonic acid derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group on the pyridinesulfonic acid derivative with the nucleophilic 3-(trifluoromethyl)aniline.

    Catalysts and solvents: Catalysts such as palladium or copper may be used, along with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions may lead to the formation of amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the trifluoromethyl or aniline groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) for oxidation reactions.

    Reducing agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

    Solvents: Common solvents include water, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The aniline and pyridinesulfonic acid moieties contribute to the compound’s binding affinity and specificity for certain enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    (3R)-3-[3,5-Bis(trifluoromethyl)anilino]-2-cyano-3-sulfanylpropanamide: Another compound with trifluoromethyl and aniline groups, but with additional functional groups that confer unique properties.

Uniqueness

6-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid is unique due to its specific combination of trifluoromethyl, aniline, and pyridinesulfonic acid moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H9F3N2O3S

Molecular Weight

318.27 g/mol

IUPAC Name

6-[3-(trifluoromethyl)anilino]pyridine-3-sulfonic acid

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-2-1-3-9(6-8)17-11-5-4-10(7-16-11)21(18,19)20/h1-7H,(H,16,17)(H,18,19,20)

InChI Key

SUPVWUBEQKBRJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=C(C=C2)S(=O)(=O)O)C(F)(F)F

Origin of Product

United States

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